TPN729

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

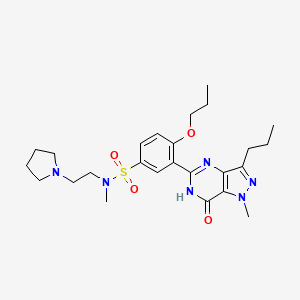

C25H36N6O4S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |

InChI |

InChI=1S/C25H36N6O4S/c1-5-9-20-22-23(30(4)28-20)25(32)27-24(26-22)19-17-18(10-11-21(19)35-16-6-2)36(33,34)29(3)14-15-31-12-7-8-13-31/h10-11,17H,5-9,12-16H2,1-4H3,(H,26,27,32) |

InChI Key |

AMAMTKNTOCJVCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)CCN4CCCC4)OCCC)C |

Origin of Product |

United States |

Foundational & Exploratory

TPN729: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for TPN729, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document details the core chemical processes, offering insights into the methodologies required for the production of this compound for research and development purposes.

Core Synthesis of this compound

A plausible synthetic route would involve the initial formation of a substituted pyrazole ring, which is then cyclized to form the pyrazolopyrimidinone core. The key synthons would likely be a hydrazine derivative and a β-ketoester. Subsequent reactions would involve the introduction of the propyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring. The final key step would be the coupling of the pyrazolopyrimidinone core with the substituted phenyl ring bearing the sulfonamide side chain. This side chain itself would be synthesized separately and then attached to the phenyl ring, likely via a Suzuki or similar cross-coupling reaction.

Experimental Workflow for a Generic Pyrazolopyrimidinone Synthesis

Caption: Generalized workflow for the synthesis of this compound, starting from the formation of the pyrazolopyrimidinone core and the sulfonamide side chain, followed by a cross-coupling reaction and purification.

Purification of this compound

The purification of this compound is critical to ensure high purity for research and potential clinical applications. The primary methods employed for the purification of pyrazolopyrimidinone derivatives include chromatography and recrystallization.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound. A reverse-phase HPLC method would be suitable, likely employing a C18 column.

Illustrative HPLC Purification Workflow

Caption: A typical workflow for the purification of this compound using reverse-phase HPLC.

Table 1: Hypothetical HPLC Purification Parameters

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Purity | >98% |

Recrystallization

Recrystallization is a common and effective method for the final purification of solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. A suitable solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Table 2: Potential Recrystallization Solvents for Pyrazolopyrimidinone Derivatives

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Good for moderately polar compounds. |

| Isopropanol | Often provides good crystal formation. |

| Ethyl Acetate/Hexane | A polar/non-polar system that can be fine-tuned. |

| Dichloromethane/Hexane | Another common polar/non-polar solvent pair. |

Experimental Protocol for Recrystallization (General Procedure)

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If the solution is colored, treat with a small amount of activated charcoal and filter hot through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Mechanism of Action: PDE5 Inhibition

This compound functions as a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). In the context of erectile function, nitric oxide (NO) is released in the corpus cavernosum during sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cGMP. cGMP induces smooth muscle relaxation, leading to increased blood flow and an erection. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response.

Signaling Pathway of PDE5 Inhibition

Caption: The signaling pathway of PDE5 inhibition by this compound, leading to increased levels of cGMP and enhanced smooth muscle relaxation.

Conclusion

The synthesis and purification of this compound require a systematic approach, leveraging established organic chemistry principles for the construction of the pyrazolopyrimidinone scaffold and subsequent purification to achieve high purity. This guide provides a foundational understanding of the key processes involved, serving as a valuable resource for researchers and professionals in the field of drug development. Further optimization of the described methods will be essential for efficient and scalable production of this compound for advanced studies.

The Discovery and Development of TPN729: A Novel Phosphodiesterase 5 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TPN729 is a novel, orally available phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2][3] Currently in Phase II clinical trials in China, this compound has demonstrated high potency and a balanced selectivity profile, suggesting the potential for fewer side effects compared to existing PDE5 inhibitors.[1][2][4][5][6] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Introduction

Erectile dysfunction affects over 150 million men globally, with oral PDE5 inhibitors being the primary therapeutic option.[1][2] These inhibitors work by preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow. However, existing PDE5 inhibitors can lack selectivity, leading to off-target effects by inhibiting other PDE isozymes in tissues such as the heart (PDE1), retina (PDE6), and skeletal muscle (PDE11).[1][2] this compound was developed to address this unmet need, offering a more selective and potent alternative.[1][2]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. Sildenafil | Selectivity vs. Tadalafil |

| This compound | PDE5A | 6.17 ± 0.48[7][8] | - | - |

| M3 (Metabolite) | PDE5A | 7.94 ± 0.07[7][8] | - | - |

| This compound | PDE1 | - | ~3-fold more selective | - |

| This compound | PDE6 | - | ~2.5-fold more selective | - |

| This compound | PDE11 | - | - | ~500-fold more selective |

Table 2: Human Pharmacokinetic Parameters

| Compound | Parameter | Value |

| This compound | Plasma Protein Binding | 92.7%[7][8] |

| M3 (Metabolite) | Plasma Protein Binding | 98.7%[7][8] |

| M3/TPN729 | Plasma Exposure Ratio | 7.6-fold higher[7][8] |

Table 3: Animal Pharmacokinetic Parameters (Oral Administration)

| Species | Compound | Dose | Cmax (ng/mL) | AUC0–∞ (ng·h/mL) | T1/2 (h) | M3/TPN729 Plasma Exposure Ratio |

| Monkey | This compound | 5 mg/kg | 34.6 | 94.0 | 2.0 | 3.5-fold |

| Monkey | M3 | 5 mg/kg | 168 | 329 | 1.1 | |

| Dog | This compound | - | - | - | - | 1.2-fold |

| Rat | This compound | - | - | - | - | 1.1-fold |

Table 4: Rat Excretion Profile ([14C]this compound)

| Route | % of Dose Recovered (168h post-dose) |

| Feces | 74.63%[4][5] |

| Urine | 17.50%[4][5] |

| Total | 92.13% [4][5] |

Signaling Pathway

This compound exerts its therapeutic effect through the inhibition of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. By selectively inhibiting PDE5, this compound prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation in the corpus cavernosum and increased blood flow, which is essential for penile erection.

Caption: this compound inhibits PDE5, preventing cGMP breakdown and promoting erection.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites against PDE5A.

-

Materials: Recombinant human PDE5A, [3H]-cGMP, this compound, M3 metabolite.

-

Method: The inhibitory activity was measured using a standard radioisotope-based assay. Varying concentrations of this compound or M3 were incubated with PDE5A and [3H]-cGMP. The reaction was terminated, and the amount of remaining [3H]-cGMP was quantified to determine the extent of inhibition. IC50 values were calculated from concentration-response curves.[7][8]

Animal Pharmacokinetic Studies

-

Objective: To characterize the pharmacokinetic profiles of this compound and its major metabolite M3 in various animal species.

-

Species: Cynomolgus monkeys, beagle dogs, and Sprague-Dawley rats.[9]

-

Method:

-

Animals were administered a single oral gavage dose of this compound (e.g., 5 mg/kg for monkeys).[9]

-

Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose for monkeys).[9]

-

Plasma was separated by centrifugation.

-

Concentrations of this compound and M3 in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

-

Pharmacokinetic parameters (Cmax, AUC, T1/2) were calculated using non-compartmental analysis.

-

Caption: Workflow for preclinical pharmacokinetic analysis of this compound.

Metabolism Studies

-

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for this compound metabolism.

-

Method: this compound was incubated with human liver S9 fractions and microsomes in the presence and absence of specific CYP3A inhibitors (e.g., ketoconazole).[7][8] The formation of metabolites, particularly M3, was monitored by LC-MS/MS. A significant reduction in M3 formation in the presence of CYP3A inhibitors indicated the involvement of this enzyme family.[7][8]

-

Objective: To identify the metabolites of this compound in humans and animals.

-

Method:

-

Following oral administration of this compound to humans or [14C]this compound to rats, plasma, urine, and feces samples were collected.[3][4]

-

Metabolites were identified using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS).[3]

-

A total of 22 metabolites were identified in humans, with M3 (N-dealkylation product) being the major circulating substance in plasma.[3] In rats, 51 metabolites were identified.[4][5]

-

The primary metabolic pathways were determined to be N-dealkylation, oxidation, dehydrogenation, and glucuronidation.[3][4][5][7]

-

Caption: Logical flow of in vitro and in vivo metabolism studies for this compound.

Conclusion

This compound is a promising new PDE5 inhibitor with high potency and a favorable selectivity profile. Preclinical studies have thoroughly characterized its pharmacokinetic and metabolic fate, identifying CYP3A4 as the key metabolizing enzyme and M3 as a major active metabolite. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for further clinical development and research into this novel therapeutic agent for erectile dysfunction. The ongoing Phase II clinical trials will be crucial in establishing the clinical efficacy and safety of this compound.

References

- 1. This compound Gets Approval from CFDA for Clinical Trial----Chinese Academy of Sciences [english.cas.cn]

- 2. Research [english.simm.cas.cn]

- 3. urotoday.com [urotoday.com]

- 4. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. TPN729MA - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. urotoday.com [urotoday.com]

- 9. Species differences in the CYP3A-catalyzed metabolism of this compound, a novel PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of TPN729: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of TPN729, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is collated from published preclinical studies, offering valuable insights for researchers and professionals involved in drug development. TPN729MA, the mesylate salt of this compound, has been the subject of these investigations.

Core Pharmacokinetic Parameters

The preclinical pharmacokinetic properties of TPN729MA have been characterized in rat and dog models. Following intravenous and oral administration, the compound demonstrated species-dependent pharmacokinetic profiles. The subsequent tables summarize the key quantitative data from these studies, facilitating a comparative analysis.

Intravenous Administration

Following a single intravenous dose, TPN729MA exhibited moderate to high plasma clearance and a large volume of distribution in both rats and dogs, suggesting extensive tissue distribution.[1][2]

| Parameter | Rat (1 mg/kg) | Dog (3 mg/kg) |

| Plasma Clearance (CLp) (mL/min/kg) | 69.7 | 26.3 |

| Blood Clearance (CLb) (mL/min/kg) | 50.5 | 23.1 |

| Steady-State Volume of Distribution (Vss) (L/kg) | 7.35 | 6.48 |

| Data presented as mean values.[1][2] |

Oral Administration

Oral bioavailability of TPN729MA was found to be moderate in dogs and lower in rats.[1][2] The compound is rapidly absorbed, with time to maximum plasma concentration (Tmax) occurring within the first hour post-dose in most cases.

| Parameter | Rat (1 mg/kg) | Rat (3 mg/kg) | Rat (10 mg/kg) | Dog (3 mg/kg) | Dog (9 mg/kg) |

| Cmax (ng/mL) | 20.3 ± 7.9 | 43.1 ± 14.5 | 179 ± 65 | 185 ± 57 | 450 ± 198 |

| Tmax (h) | 0.5 | 0.8 | 0.8 | 1.0 | 1.0 |

| AUC (0-t) (ng·h/mL) | 58.2 ± 20.9 | 158 ± 45 | 719 ± 201 | 1500 ± 407 | 4460 ± 1650 |

| Oral Bioavailability (F) (%) | 10 | - | - | >34 | - |

| Data presented as mean ± standard deviation.[2] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies using radiolabeled [14C]this compound in rats have provided detailed insights into the ADME properties of the compound.

Distribution

Following oral administration, this compound-related radioactivity was widely distributed throughout the body. Higher concentrations were observed in the stomach, large intestine, lung, liver, small intestine, and eyes.[3][4] The concentration of drug-related materials was found to be similar in plasma and blood cells.[4]

Metabolism

This compound is extensively metabolized in rats, with a total of 51 metabolites identified in plasma, urine, feces, and bile.[3][4] The primary site of metabolic modification is the pyrrolidine moiety. The main metabolic pathways are N-dealkylation, oxidation, and dehydrogenation.[3][4]

Excretion

The primary route of excretion for this compound and its metabolites in rats is via the feces.[3][4] Following a single oral dose of [14C]this compound, approximately 92.13% of the total radioactivity was recovered within 168 hours. Fecal excretion accounted for 74.63% of the dose, while urinary excretion accounted for 17.50%.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of TPN729MA.

In Vivo Pharmacokinetic Studies in Rats and Dogs

-

Animal Models: Male Sprague-Dawley rats and male Beagle dogs were used for the pharmacokinetic studies.[2]

-

Dosing:

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of TPN729MA were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the main pharmacokinetic parameters from the plasma concentration-time data.

ADME Study in Rats

-

Animal Model: Male Sprague-Dawley rats were used.

-

Radiolabeled Compound: [14C]this compound was administered as a single oral dose of 25 mg/kg (150 µCi/kg).[4]

-

Sample Collection: Urine, feces, and bile were collected over 168 hours.[3][4] For tissue distribution, rats were sacrificed at various time points, and tissues were collected.

-

Analysis:

-

Mass Balance: Radioactivity in urine, feces, and bile was measured by liquid scintillation counting to determine the extent of excretion.[5]

-

Tissue Distribution: Quantitative whole-body autoradiography or liquid scintillation counting of tissue homogenates was used to determine the distribution of radioactivity.

-

Metabolite Profiling: Metabolites in plasma, urine, feces, and bile were profiled using techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS).[4]

-

Visualizations

Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.

Caption: General workflow for in vivo pharmacokinetic studies.

This guide summarizes the currently available public data on the preclinical pharmacokinetics of this compound. These findings suggest that this compound has favorable preclinical pharmacokinetic properties that warrant further clinical investigation.[1][2] The use of physiologically based pharmacokinetic (PBPK) modeling has also been shown to successfully predict human pharmacokinetics from this preclinical data.[1]

References

- 1. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Metabolic Fate of TPN729 in Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of TPN729, a novel phosphodiesterase type 5 (PDE5) inhibitor, in rats. The following sections detail the experimental methodologies employed in a pivotal radiolabeled study, present quantitative data on excretion and major metabolites, and visualize the metabolic pathways and experimental workflow.

Experimental Protocols

The definitive study on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats utilized [14C]-labeled this compound to trace the disposition of the compound and its metabolites.

Animal Model and Dosing

The study was conducted using male Sprague-Dawley rats. A single oral dose of 25 mg/kg of [14C]this compound, with a radioactivity of 150 µCi/kg, was administered to the animals.[1][2] This dose and radioactivity level were chosen to ensure detectable levels of the parent compound and its metabolites in various biological matrices.

Sample Collection

Following administration, biological samples were collected over a period of 168 hours to ensure a complete mass balance assessment.[1][2] This included:

-

Urine and Feces: Collected at regular intervals to determine the primary routes and rate of excretion.

-

Blood/Plasma: Sampled at various time points to characterize the pharmacokinetic profile of this compound and its metabolites.

-

Bile: Collected to investigate the extent of biliary excretion.

-

Tissues: At the end of the study, various tissues were harvested to assess the distribution of this compound-related material.[1][3]

Analytical Methods

Radioactivity Measurement: The total radioactivity in all collected samples (urine, feces, plasma, bile, and tissues) was measured using liquid scintillation counting (LSC).[4] This technique allowed for the quantitative determination of the total drug-related material in each matrix.

Metabolite Profiling and Identification: The identification and characterization of this compound metabolites were performed using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS).[4] This high-resolution mass spectrometry technique enabled the separation and structural elucidation of the various metabolites present in the samples.

Quantitative Data Summary

The use of [14C]this compound allowed for a thorough quantitative analysis of the drug's disposition.

Mass Balance and Excretion

A comprehensive mass balance was achieved over the 168-hour study period, with a mean total radioactivity recovery of 92.13% of the administered dose.[1][2] This high recovery rate indicates that the primary routes of excretion were successfully captured.

Feces was identified as the major route of excretion for this compound and its metabolites in rats, accounting for 74.63% of the administered dose.[1][2] Urinary excretion was a minor pathway, representing 17.50% of the dose.[1][2]

Table 1: Cumulative Excretion of Radioactivity Following a Single Oral Dose of [14C]this compound in Rats

| Excretion Route | Mean % of Administered Dose |

| Feces | 74.63% |

| Urine | 17.50% |

| Total Recovery | 92.13% |

Major Metabolites

A total of 51 metabolites were identified in the rat plasma, urine, feces, and bile, indicating that this compound undergoes extensive metabolism.[1][3] The primary site of metabolic modification was found to be the pyrrolidine moiety of the this compound molecule.[1][3]

The major circulating metabolite in the plasma of male rats was identified as TPN729M3 , which is formed through N-dealkylation.[1] In female rats, the major metabolites varied across different matrices and included products of mono-oxidation (M532-4 ), di-oxidation (M548-4 ), and tri-oxidation (M564-1 ).[1]

Visualizing Metabolic Pathways and Experimental Workflow

This compound Metabolic Pathway in Rats

The metabolism of this compound in rats proceeds through several key pathways, primarily N-dealkylation and various oxidation reactions. The following diagram illustrates these transformations.

Caption: Proposed major metabolic pathways of this compound in rats.

Experimental Workflow for this compound Metabolism Study

The following diagram outlines the logical flow of the key experimental procedures in the rat metabolism study of this compound.

Caption: Workflow of the this compound metabolism study in rats.

Conclusion

The metabolism of this compound in rats is extensive, with the primary clearance mechanism being fecal excretion of numerous metabolites. The key metabolic transformations involve N-dealkylation and oxidation of the pyrrolidine moiety. This comprehensive understanding of the metabolic fate of this compound in a preclinical species is crucial for the further development and safety assessment of this novel PDE5 inhibitor.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, mass balance, and metabolism of [14C]SAF-189s, a potent anaplastic lymphoma kinase/c-ROS proto-oncogene 1 inhibitor in humans: Metabolism potentially affected by interaction of cytochrome P450 enzymes and intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The N-dealkylation of TPN729 to M3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the N-dealkylation of TPN729, a novel phosphodiesterase 5 (PDE5) inhibitor, to its major active metabolite, M3. This document outlines the core metabolic pathway, the key enzymes involved, and the significant species differences observed in its metabolism. Furthermore, it presents detailed experimental protocols for the investigation of this metabolic conversion and summarizes key quantitative data to support preclinical and clinical research in drug development.

Introduction

This compound is a promising new therapeutic agent for the treatment of erectile dysfunction.[1][2][3] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy and safety. A primary metabolic pathway for this compound is N-dealkylation, leading to the formation of the M3 metabolite.[1][2][4] Notably, M3 is not an inactive byproduct but an active metabolite, exhibiting significant PDE5 inhibitory activity, comparable to the parent compound.[1][3] In humans, the plasma exposure to M3 is substantially higher than that of this compound, highlighting the critical role of this metabolite in the overall pharmacological effect of the drug.[1][3]

The Metabolic Pathway: From this compound to M3

The conversion of this compound to M3 is an oxidative metabolic reaction categorized as N-dealkylation. This process involves the removal of an alkyl group from the nitrogen atom of the parent drug molecule.

In humans, this N-dealkylation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver.[1][3] This enzymatic reaction is a critical determinant of the pharmacokinetic profile of this compound in humans.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the N-dealkylation of this compound to M3, including pharmacokinetic parameters and in vitro metabolic data.

Table 1: Pharmacokinetic Parameters of this compound and M3

| Parameter | Human | Monkey | Dog | Rat |

| Plasma Exposure Ratio (M3/TPN729) | 7.6-fold higher | 3.5-fold higher | 1.2-fold higher | 1.1-fold higher |

| Plasma Protein Binding (this compound) | 92.7% | Not Reported | Not Reported | Not Reported |

| Plasma Protein Binding (M3) | 98.7% | Not Reported | Not Reported | Not Reported |

Data sourced from references[1][3].

Table 2: In Vitro Metabolism and Activity Data

| Parameter | Value |

| Primary Enzyme Responsible for M3 Formation | CYP3A4 |

| IC50 for PDE5A (this compound) | 6.17 ± 0.48 nM |

| IC50 for PDE5A (M3) | 7.94 ± 0.07 nM |

Data sourced from references[1][3].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the N-dealkylation of this compound.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is designed to assess the metabolic conversion of this compound to M3 using human liver microsomes, which are rich in CYP enzymes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing this compound (e.g., 1 µM final concentration) and human liver microsomes (e.g., 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system or NADPH (e.g., 1 mM final concentration).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.

-

-

Sample Preparation:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and M3.

-

CYP3A4 Inhibition Assay

This protocol determines the inhibitory potential of a compound on the CYP3A4-mediated metabolism of a probe substrate, which can be adapted to assess the inhibition of this compound N-dealkylation.

Materials:

-

Human liver microsomes

-

CYP3A4 probe substrate (e.g., midazolam or testosterone)

-

This compound (as the potential inhibitor)

-

Known CYP3A4 inhibitor (e.g., ketoconazole, as a positive control)

-

NADPH regenerating system

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a series of incubation mixtures containing human liver microsomes, the CYP3A4 probe substrate, and varying concentrations of this compound (or the positive control inhibitor) in phosphate buffer.

-

Include a control incubation without any inhibitor.

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

-

Initiation and Incubation:

-

Initiate the reactions by adding the NADPH regenerating system.

-

Incubate at 37°C for a time that ensures linear metabolite formation in the control incubation.

-

-

Termination and Sample Preparation:

-

Terminate the reactions and prepare the samples for analysis as described in Protocol 4.1.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Quantify the formation of the probe substrate's metabolite.

-

Calculate the percentage of inhibition at each this compound concentration relative to the control.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of CYP3A4 activity).

-

Quantification of this compound and M3 in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of this compound and M3 in plasma samples.[5]

Materials:

-

Plasma samples containing this compound and M3

-

Internal standard (IS) (structurally similar to the analytes)

-

Acetonitrile (containing the IS) for protein precipitation

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile containing the internal standard (e.g., 200 µL).

-

Vortex vigorously to precipitate plasma proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the LC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound, M3, and the IS need to be optimized.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of this compound and M3 in a blank plasma matrix.

-

Determine the concentrations of this compound and M3 in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

-

Species Differences and Implications for Drug Development

A remarkable species difference exists in the N-dealkylation of this compound.[1][3] The plasma exposure of the active metabolite M3 is significantly higher in humans (7.6-fold higher than the parent drug) compared to preclinical species such as monkeys (3.5-fold), dogs (1.2-fold), and rats (1.1-fold).[1][3] This highlights the challenge of using animal models to accurately predict the human pharmacokinetics of this compound. The pronounced formation of an active metabolite in humans underscores the importance of characterizing the metabolic profile early in drug development and considering the pharmacological activity of major metabolites in the overall assessment of a drug candidate.

Conclusion

The N-dealkylation of this compound to its active metabolite M3, primarily mediated by CYP3A4, is a critical metabolic pathway that significantly influences the drug's pharmacological profile in humans. The substantial species differences in M3 formation necessitate careful consideration when extrapolating preclinical data to predict human pharmacokinetics. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the metabolism of this compound and other novel drug candidates. A thorough understanding of such metabolic pathways is paramount for the successful development of safe and effective medicines.

References

- 1. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. researchgate.net [researchgate.net]

- 4. Species differences in the CYP3A-catalyzed metabolism of this compound, a novel PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oyc.co.jp [oyc.co.jp]

TPN729: A Prospective Technical Guide for Non-Erectile Dysfunction Research

Disclaimer: TPN729 is a novel phosphodiesterase type 5 (PDE5) inhibitor that has been primarily investigated for the treatment of erectile dysfunction (ED). To date, there is no publicly available research on the application of this compound for non-erectile dysfunction indications. This technical guide is therefore a prospective document, intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale and potential experimental frameworks for investigating this compound in other conditions where PDE5 inhibition has proven therapeutic value, namely Pulmonary Hypertension (PH) and Benign Prostatic Hyperplasia (BPH). The experimental protocols and data presented herein are based on established methodologies for other PDE5 inhibitors and should be adapted and validated for this compound.

Core Compound Profile: this compound

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating the cyclic guanosine monophosphate (cGMP) signaling pathway.

Mechanism of Action

The therapeutic effects of PDE5 inhibitors are mediated by their ability to block the PDE5 enzyme from hydrolyzing cGMP. This leads to an accumulation of cGMP in cells, prolonging the downstream signaling effects of nitric oxide (NO). The NO-cGMP pathway is a key regulator of smooth muscle relaxation and blood flow.

Physicochemical and Pharmacokinetic Properties

A summary of the known properties of this compound is presented in the table below. This information is crucial for designing in vitro and in vivo experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄N₆O₄S | [1] |

| Molecular Weight | 502.63 g/mol | [1] |

| PDE5 IC₅₀ | 2.28 nM | [2] |

| Metabolism | Primarily via CYP3A4 | [3][4] |

| Key Metabolite | M3 (N-dealkylation of this compound), active | [3][4] |

| Plasma Protein Binding (Human) | 92.7% | [3][4] |

| Excretion (Rat) | Primarily fecal | [5][6] |

Potential Indication: Pulmonary Hypertension

Pulmonary hypertension is a life-threatening condition characterized by elevated blood pressure in the pulmonary arteries. PDE5 is highly expressed in the pulmonary vasculature, making it a validated therapeutic target.

Signaling Pathway in Pulmonary Hypertension

In the pulmonary vasculature, nitric oxide (NO) is released from endothelial cells and activates soluble guanylate cyclase (sGC) in smooth muscle cells. This leads to the production of cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation. PDE5 inhibitors, by preventing the breakdown of cGMP, amplify this vasodilatory effect.

Proposed Preclinical Evaluation of this compound in Pulmonary Hypertension

This is a widely used and well-characterized model for preclinical studies of pulmonary hypertension.

Experimental Protocol:

-

Animal Model Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension.

-

Treatment Groups: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses, positive control like sildenafil).

-

Drug Administration: Treatment commences on a predetermined day post-MCT injection and continues for a specified duration (e.g., 2-4 weeks). This compound is administered orally.

-

Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP).

-

Histopathology: Following hemodynamic measurements, the heart and lungs are harvested. The degree of right ventricular hypertrophy is assessed by measuring the weight ratio of the right ventricle to the left ventricle plus septum (RV/LV+S). Lung tissue is sectioned and stained to evaluate pulmonary artery wall thickness.

Hypothetical In Vivo Efficacy Data for this compound in a Rat Model of PH:

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | Sildenafil (10 mg/kg) |

| RVSP (mmHg) | 55 ± 5 | 42 ± 4 | 35 ± 3 | 38 ± 4 |

| RV/LV+S Ratio | 0.52 ± 0.04 | 0.41 ± 0.03 | 0.35 ± 0.03 | 0.38 ± 0.04 |

| Pulmonary Artery Wall Thickness (%) | 35 ± 3 | 28 ± 2 | 22 ± 2 | 25 ± 3 |

| p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control |

This assay directly assesses the vasodilatory effect of this compound on pulmonary arteries.

Experimental Protocol:

-

Tissue Preparation: Pulmonary arteries are isolated from healthy rats and cut into rings.

-

Organ Bath Setup: The rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂.

-

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

Hypothetical In Vitro Vasodilation Data for this compound:

| Compound | EC₅₀ for Relaxation (nM) |

| This compound | 15 ± 3 |

| Sildenafil | 25 ± 5 |

| Tadalafil | 20 ± 4 |

Potential Indication: Benign Prostatic Hyperplasia

Benign prostatic hyperplasia (BPH) is a common condition in aging men, characterized by prostate enlargement and lower urinary tract symptoms (LUTS). The relaxation of smooth muscle in the prostate and bladder neck by PDE5 inhibitors can alleviate these symptoms.

Signaling Pathway in Benign Prostatic Hyperplasia

Similar to its role in the pulmonary vasculature, the NO-cGMP signaling pathway is present in the smooth muscle of the prostate and bladder. Increased cGMP levels lead to smooth muscle relaxation, which can improve urinary outflow and reduce LUTS associated with BPH.

Proposed Preclinical Evaluation of this compound in Benign Prostatic Hyperplasia

This model mimics the hormonal changes associated with the development of BPH.

Experimental Protocol:

-

Animal Model Induction: Male rats are castrated and then treated with daily subcutaneous injections of testosterone to induce prostatic hyperplasia.

-

Treatment Groups: Animals are divided into groups receiving vehicle, this compound at different doses, or a positive control such as finasteride.

-

Drug Administration: this compound or vehicle is administered orally alongside testosterone for the duration of the study (e.g., 4 weeks).

-

Prostate Weight Measurement: At the end of the study, the animals are euthanized, and the prostates are excised and weighed. The prostate index (prostate weight/body weight) is calculated.

-

Histological Analysis: Prostatic tissues are fixed, sectioned, and stained to assess the extent of epithelial and stromal hyperplasia.

Hypothetical In Vivo Efficacy Data for this compound in a Rat Model of BPH:

| Parameter | Sham Control | BPH + Vehicle | BPH + this compound (2 mg/kg) | BPH + this compound (10 mg/kg) | BPH + Finasteride (5 mg/kg) |

| Prostate Weight (g) | 0.4 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.08 | 0.7 ± 0.06 | 0.6 ± 0.05 |

| Prostate Index (mg/g) | 1.0 ± 0.1 | 3.0 ± 0.2 | 2.2 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 |

| Epithelial Thickness (µm) | 20 ± 2 | 50 ± 5 | 40 ± 4 | 32 ± 3 | 28 ± 3 |

| p < 0.05 vs. BPH + Vehicle; **p < 0.01 vs. BPH + Vehicle |

This assay evaluates the direct relaxant effect of this compound on prostate tissue.

Experimental Protocol:

-

Tissue Preparation: Human or animal prostate tissue is obtained and strips of smooth muscle are prepared.

-

Organ Bath Setup: The tissue strips are mounted in an organ bath under tension.

-

Contraction: The strips are contracted with an alpha-1 adrenergic agonist like phenylephrine.

-

Cumulative Concentration-Response Curve: this compound is added in increasing concentrations to determine its relaxant effect.

Hypothetical In Vitro Prostate Relaxation Data for this compound:

| Compound | EC₅₀ for Relaxation (nM) |

| This compound | 50 ± 8 |

| Sildenafil | 80 ± 12 |

| Tadalafil | 65 ± 10 |

Conclusion and Future Directions

While this compound has been developed for erectile dysfunction, its potent and selective PDE5 inhibitory activity suggests a strong rationale for investigating its therapeutic potential in pulmonary hypertension and benign prostatic hyperplasia. The experimental frameworks outlined in this guide provide a starting point for preclinical research in these areas. Future studies should focus on confirming the efficacy of this compound in established animal models, elucidating its precise effects on the relevant cellular and molecular pathways, and evaluating its safety profile for these potential new indications. Such research could significantly expand the therapeutic applications of this compound and offer new treatment options for patients with these debilitating conditions.

References

- 1. Clinical efficacy of sildenafil in primary pulmonary hypertension: a randomized, placebo-controlled, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

TPN729: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of TPN729, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. While specific experimental protocols for this compound in cell culture are not extensively documented in publicly available literature, this document outlines detailed methodologies for key experiments based on the known mechanism of action of PDE5 inhibitors and established cell culture techniques.

Introduction

This compound is a novel and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound elevates intracellular cGMP levels, which in turn activates protein kinase G (PKG). This signaling cascade has been shown to influence a variety of cellular processes, including proliferation, apoptosis, and vasodilation.[2][3] The high selectivity of this compound for PDE5 suggests a potential for more targeted therapeutic effects with fewer off-target effects compared to other PDE5 inhibitors.[4]

Data Presentation

This compound Inhibitory Activity

| Target Enzyme | IC50 (nM) | Selectivity vs. PDE5 | Reference |

| This compound | |||

| PDE5 | 2.28 | - | [4] |

| PDE6 | 45.6 | ~20-fold | [4] |

| PDE11 | >10,000 | >4385-fold | [4] |

| Sildenafil | |||

| PDE5 | 5.22 | - | |

| PDE6 | 19.3 | ~3.7-fold | |

| Tadalafil | |||

| PDE5 | 2.35 | - | |

| PDE11 | 11.7 | ~5-fold |

Table 1: In vitro inhibitory potency and selectivity of this compound compared to other PDE5 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This compound and its Metabolite M3 Inhibitory Activity on PDE5A

| Compound | IC50 for PDE5A (nM) |

| This compound | 6.17 ± 0.48 |

| M3 (N-dealkylation of this compound) | 7.94 ± 0.07 |

Table 2: Inhibitory activity of this compound and its major metabolite M3 on PDE5A.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE5, leading to the accumulation of cGMP and activation of the cGMP/PKG signaling pathway. This pathway can influence cell fate by modulating downstream effectors involved in apoptosis and cell cycle regulation.

Caption: this compound inhibits PDE5, leading to increased cGMP and PKG activation.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various cell lines. It is recommended to optimize conditions such as cell seeding density, this compound concentration, and incubation time for each specific cell line and experiment.

General Experimental Workflow

Caption: A generalized workflow for in vitro cell-based assays with this compound.

Cell Culture and Maintenance

-

Cell Lines: Based on studies with other PDE5 inhibitors, suitable cell lines for investigating the effects of this compound could include, but are not limited to:

-

Cancer Cell Lines:

-

Prostate cancer: PC-3, DU145

-

Bladder cancer: HT-1376, J82, T24

-

Glioblastoma: U87MG[5]

-

-

Endothelial Cells:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

-

-

Culture Medium: Use the recommended culture medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in DMSO.[6]

-

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.[6]

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

-

Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Proliferation Assay (BrdU Incorporation Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.

-

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.

-

Remove the labeling medium, fix, and denature the cellular DNA according to the manufacturer's protocol.[9]

-

Add the anti-BrdU primary antibody, followed by the enzyme-conjugated secondary antibody, with washing steps in between.[10]

-

Add the substrate solution and incubate until color development is sufficient.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Cells of interest

-

White-walled 96-well plates (for luminescent assays)

-

This compound

-

Caspase-Glo® 3/7 Reagent or similar

-

-

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.[11] This reagent typically contains a luminogenic substrate for caspase-3/7 and a cell lysis buffer.

-

Mix the contents by gentle shaking.

-

Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.[12]

-

Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[12]

-

Disclaimer

This document provides generalized protocols and should be used as a starting point for experimental design. All protocols and concentrations should be optimized for the specific cell lines and experimental conditions used in your laboratory. Always follow appropriate laboratory safety procedures. This information is for research use only and not for diagnostic or therapeutic purposes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Essential role of the cGMP/PKG signaling pathway in regulating the proliferation and survival of human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound maleate| CAS 1422955-53-0 [dcchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. medkoo.com [medkoo.com]

- 7. blog.quartzy.com [blog.quartzy.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 12. ulab360.com [ulab360.com]

How to dissolve and store TPN729 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and experimental use of TPN729, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information is intended to guide researchers in accurately preparing and handling this compound for in vitro and in vivo studies.

Product Information

| Property | Value | Source |

| Chemical Name | 4-ethoxy-N-methyl-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | MedKoo Biosciences |

| Molecular Formula | C₂₄H₃₄N₆O₄S | MedKoo Biosciences |

| Molecular Weight | 502.63 g/mol | MedKoo Biosciences |

| CAS Number | Not available | MedKoo Biosciences |

| Mechanism of Action | Selective inhibitor of phosphodiesterase type 5 (PDE5) | [1][2] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

| Parameter | Recommendation |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) |

| Storage of Solid Compound | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. |

| Storage of Stock Solution (in DMSO) | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. |

| Shelf Life (Solid) | >3 years if stored properly. |

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.026 mg of this compound (Molecular Weight = 502.63 g/mol ).

-

Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the microcentrifuge tube.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

In Vitro Cell-Based Assay Protocol

This protocol provides a general framework for utilizing this compound in a cell-based assay. The final concentration of this compound and the specific cell line should be optimized for your experimental system.

Workflow for In Vitro Cell-Based Assay:

Caption: Workflow for a typical in vitro cell-based experiment with this compound.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Appropriate cell line and culture medium

-

Sterile multi-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed your chosen cell line into a multi-well plate at the desired density and allow the cells to adhere overnight.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations for your experiment.

-

Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in your experimental design.

-

-

Cell Treatment:

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Assay Performance: Following incubation, perform your desired cell-based assay according to the manufacturer's instructions. This could include assays for cell viability (e.g., MTT, CellTiter-Glo®), apoptosis, or specific signaling pathway readouts.

In Vivo Animal Study Protocol (Oral Gavage in Rats)

This protocol outlines the preparation of this compound for oral administration to rats. The formulation should be optimized for solubility and stability.

Workflow for In Vivo Animal Study:

Caption: Workflow for a typical in vivo animal study with this compound.

Materials:

-

This compound powder

-

DMSO

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a mixture of polyethylene glycol 400 (PEG400) and water)

-

Sterile tubes

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 4.1.

-

Prepare the desired vehicle for oral administration. A common vehicle for poorly water-soluble compounds is 0.5% methylcellulose in sterile water.

-

To prepare the final dosing solution, first, add the required volume of the this compound DMSO stock solution to a sterile tube.

-

Gradually add the vehicle to the DMSO solution while vortexing to ensure proper mixing and to prevent precipitation of the compound. The final concentration of DMSO in the dosing solution should be kept as low as possible.

-

A vehicle control group receiving the same formulation without this compound should be included in the study.

-

-

Administration:

-

Administer the prepared this compound solution or vehicle control to the rats via oral gavage at the desired dose volume.

-

The dosing volume is typically calculated based on the animal's body weight.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for any adverse effects.

-

Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

-

This compound Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to the activation of downstream signaling pathways.

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting downstream signaling.

References

TPN729 Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TPN729, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor, for use in in vivo animal studies. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action makes it a promising candidate for the treatment of conditions such as erectile dysfunction (ED).[1] Preclinical studies have demonstrated its efficacy and a favorable pharmacokinetic profile in animal models.[2][3]

Mechanism of Action: The PDE5-cGMP Signaling Pathway

This compound exerts its pharmacological effect by modulating the nitric oxide (NO)-cGMP signaling pathway. In the context of erectile function, neuronal and endothelial nitric oxide synthase (nNOS and eNOS) produce NO in response to sexual stimulation. NO then activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation in the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP. This compound selectively inhibits PDE5, thereby preventing cGMP degradation and prolonging the pro-erectile signal.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical in vivo animal studies.

Table 1: Pharmacokinetics of TPN729MA in Male Sprague-Dawley Rats [2]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |

| Intravenous | 1 | - | - | - | - | - |

| Oral | 1 | 3.58 | 0.67-1 | 20.5 | 3.55-6.73 | 10 |

| Oral | 3 | 10.7 | 0.67-1 | 56.1 | 3.55-6.73 | 10 |

| Oral | 10 | 44.3 | 0.67-1 | 207 | 3.55-6.73 | 10 |

Table 2: Efficacy of TPN729MA in a Rat Model of Erectile Dysfunction

| Treatment Group | Dose (mg/kg, oral) | Outcome Measure (ICP/BP Ratio) |

| Vehicle | - | Baseline |

| TPN729MA | 2.5 | Significantly increased at 75, 90, 105, and 120 minutes post-dose |

| TPN729MA | 5.0 | Significantly increased at all time points |

| Sildenafil | - | Significantly increased at 75 and 90 minutes post-dose |

Table 3: Toxicology Data for this compound and Similar Compounds

| Compound | Species | Study Duration | Route | NOAEL (mg/kg/day) | Observed Toxicities at Higher Doses |

| Unspecified PDE5i | Rat | 28-day | Oral | < 60 | CNS clinical signs (uncoordinated gait, decreased activity) at ≥ 60 mg/kg; Mortality at 100 mg/kg/day.[4] |

| Unspecified CBM | Mouse | 91-day | Oral | 30 | Minimal clinical signs and liver weight increases at higher doses.[4] |

| This compound | Rat | Single Dose | Oral | - | Study focused on metabolism at 25 mg/kg with no reported adverse effects.[5][6] |

Experimental Protocols

In Vivo Efficacy Study in a Rat Model of Erectile Dysfunction

This protocol is based on methodologies used for evaluating PDE5 inhibitors in rodent models of erectile function.

4.1.1. Materials

-

This compound (or its salt form, TPN729MA)

-

Sterile Saline (0.9% NaCl)

-

Male Sprague-Dawley rats (7-8 weeks old, 200-220 g)[2]

-

Anesthetic (e.g., pentobarbital sodium)

-

Oral gavage needles

-

Surgical instruments

-

Pressure transducers and data acquisition system

4.1.2. Procedure

-

Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment.[2] For a 5 mg/kg dose in a 200g rat, dissolve 1 mg of this compound in a suitable volume of saline for oral gavage (e.g., 1 mL).

-

Animal Groups: Randomly assign animals to different treatment groups: Vehicle control (saline only), this compound (e.g., 2.5 mg/kg), and this compound (e.g., 5.0 mg/kg).

-

Drug Administration: Administer the prepared this compound solution or vehicle orally via gavage.

-

Anesthesia and Surgery: Approximately 60 minutes after dosing, anesthetize the rats. Perform a tracheotomy to ensure a clear airway. Expose the carotid artery and cannulate it to monitor systemic blood pressure (BP). Expose the crus of the penis and insert a 23-gauge needle connected to a pressure transducer to measure intracavernosal pressure (ICP).

-

Erectile Function Assessment: Isolate and stimulate the cavernous nerve with a bipolar electrode using an electrical stimulator. Record the maximal ICP and mean arterial pressure (MAP) during stimulation.

-

Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) as the primary measure of erectile function. Compare the results between the treatment groups and the vehicle control group using appropriate statistical methods.

Pharmacokinetic Study

4.2.1. Materials

-

This compound

-

Sterile Saline

-

Male Sprague-Dawley rats (200-220 g)

-

Intravenous and oral dosing equipment

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

4.2.2. Procedure

-

Animal Preparation: Fast animals overnight before dosing, with free access to water. Food can be returned 2 hours post-dose.[2]

-

Dosing:

-

Blood Sampling: Collect blood samples from a suitable site (e.g., jugular vein or tail vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

-

Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and bioavailability using appropriate software.

Safety and Toxicology Considerations

Based on available data, this compound is suggested to have low toxicity.[1] However, as with any investigational compound, a thorough safety evaluation is crucial. In a 28-day study in rats with a similar compound, CNS-related clinical signs were observed at doses of 60 mg/kg/day and above, with mortality at 100 mg/kg/day.[4] A No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day was established in a 91-day mouse study of another related compound.[4] Researchers should carefully monitor animals for any adverse clinical signs, especially at higher doses. It is recommended to conduct dose-range-finding toxicology studies to establish the NOAEL for this compound in the specific animal model being used.

Conclusion

This compound is a promising PDE5 inhibitor with demonstrated in vivo efficacy in animal models of erectile dysfunction. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of dosage, formulation, and experimental design will be critical for obtaining robust and reproducible results.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Absorption, distribution, metabolism, and excretion of [14C]this compound after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Note: A Validated LC-MS/MS Method for the Quantification of TPN729 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of TPN729, a novel phosphodiesterase type 5 (PDE5) inhibitor, in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This compound is under investigation for various therapeutic applications. To support its clinical development, a reliable bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and toxicokinetic assessments. The LC-MS/MS method presented here offers high selectivity, sensitivity, and throughput for the analysis of this compound in human plasma samples.

Mechanism of Action: PDE5 Inhibition

Experimental

Materials and Reagents

-

This compound reference standard

-

Sildenafil (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and tips

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and sildenafil (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the sildenafil IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the this compound working solutions to prepare calibration standards at concentrations ranging from 0.2 to 200 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the sildenafil internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500 °C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be optimized |

| Sildenafil (IS) | 475.2 | 283.2 | 35 |

Note: The MRM transitions for this compound must be determined experimentally. The precursor ion will be the [M+H]+ of this compound. Product ions should be selected based on stability and intensity following collision-induced dissociation.

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines. The validation parameters assessed included linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.2 to 200 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL.[2]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for LLOQ).[2]

Table 1: Accuracy and Precision of this compound Quantification in Human Plasma

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 0.2 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 0.5 | 6.2 | 98.7 | 7.5 | 99.1 |

| Medium | 50 | 4.8 | 101.3 | 5.9 | 100.8 |

| High | 160 | 3.5 | 97.9 | 4.7 | 98.5 |

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was consistent across the QC levels, with an average recovery of approximately 85%. The matrix effect was assessed and found to be negligible, with the ion suppression/enhancement within acceptable limits.

Stability